4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
“4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound that belongs to the class of pyrimidine and its fused derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine and its derivatives often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Chemical Reactions Analysis
Pyrimidine and its derivatives are involved in various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
Scientific Research Applications
Quantum Chemical Characterization
Quantum chemical methods have been utilized to investigate hydrogen bonding (HB) sites in pyrimidine compounds, including derivatives similar to 4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine. Studies at HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels identified major HB sites in pyrimidine derivatives, underscoring the potential of these compounds in understanding molecular interactions and the design of new materials and pharmaceuticals (Traoré et al., 2017).
Synthetic Intermediate Applications
Research demonstrates the utility of structurally related compounds as synthetic intermediates for constructing novel heterocyclic systems. These systems have been explored for their antimicrobial and anticancer evaluations, indicating the broad potential of these compounds in drug discovery and development (Ibrahim et al., 2022).
Biological Activity Studies
New derivatives of pyrimidine compounds, including those with additional rings such as 1,2,4-triazole, 1,3,4-oxadiazole, or furan, have been synthesized and shown to possess pronounced plant growth stimulating effects. These findings highlight the relevance of pyrimidine derivatives in agricultural sciences and potentially in the development of new agrochemicals (Pivazyan et al., 2019).
Organic Electronics Applications
The design and synthesis of organic electronic materials also benefit from the inclusion of pyrimidine derivatives. Compounds containing the pyrrolopyrimidine moiety have been explored for their high hole mobility in organic thin-film transistors, which is crucial for the development of high-performance organic electronics (Li et al., 2011).
Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity further exemplifies the wide-ranging applications of pyrimidine compounds in the field of medicinal chemistry and drug discovery. These studies provide a foundation for the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Ravindra et al., 2008).
Mechanism of Action
Target of Action
Pyrimidine derivatives, including fused pyrimidine compounds, have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . This inhibition could occur through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Result of Action
The inhibition of protein kinases could potentially lead to changes in cell growth, differentiation, migration, and metabolism .
Action Environment
It’s known that 4-chloro-7h-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process essential for regulating various cellular activities such as growth, differentiation, and metabolism . The compound interacts with several key enzymes and proteins, including tyrosine kinases and serine/threonine kinases, by binding to their active sites and inhibiting their activity. This inhibition disrupts the phosphorylation cascade, thereby modulating cellular signaling pathways and affecting cell function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . Additionally, it affects cell cycle progression, particularly by causing cell cycle arrest at the G1 phase, which prevents cells from proliferating . The compound also modulates the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to reduced cell proliferation and increased apoptosis . Additionally, the compound can interfere with the activity of other biomolecules, such as transcription factors, by altering their phosphorylation status and thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of protein kinases and persistent effects on cellular function . The compound’s efficacy may diminish over time due to potential degradation or the development of resistance mechanisms in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects . At higher doses, it can cause toxicity, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, the compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with protein kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, the compound’s localization can affect its stability and interactions with other cellular components .
Properties
IUPAC Name |
4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-10-9-7(12-5-13-10)4-6(14-9)8-2-1-3-15-8/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMGPMDTWMXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744902 | |
Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871025-07-9 | |
Record name | 4-Chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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